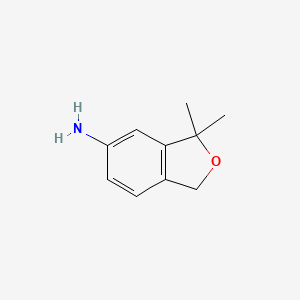
Tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate: is a chemical compound with the molecular formula C11H22N2O4S . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-(methylsulfonyl)piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its piperidine ring is a common motif in many biologically active compounds .
Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drug candidates targeting various diseases .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- Tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate
- Tert-butyl (S)-(1-(piperidin-4-yl)ethyl)carbamate
Comparison: While these compounds share the tert-butyl and piperidine moieties, their unique substituents and structural variations confer different chemical and biological properties. For example, the presence of the methylsulfonyl group in tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate enhances its solubility and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C13H26N2O4S |
|---|---|
Peso molecular |
306.42 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-methylsulfonylpiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H26N2O4S/c1-13(2,3)19-12(16)14-7-10-15-8-5-11(6-9-15)20(4,17)18/h11H,5-10H2,1-4H3,(H,14,16) |
Clave InChI |
JEDLWQKGAJSKKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCN1CCC(CC1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


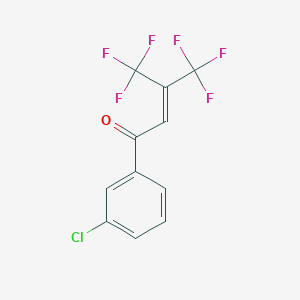
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)

![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)


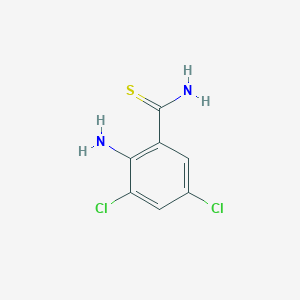
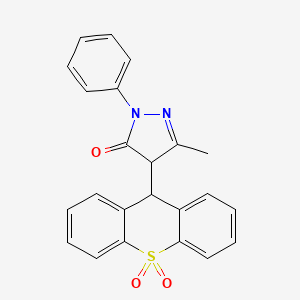
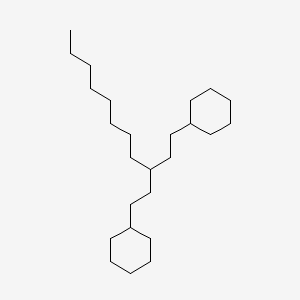
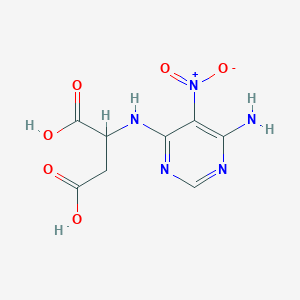
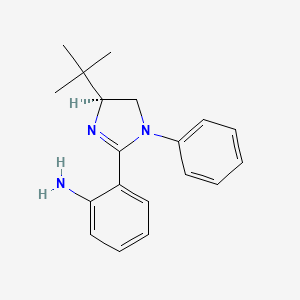
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
